Welcome to the BenchChem Online Store!
molecular formula C6H5F3N2 B046097 5-(Trifluoromethyl)pyridin-3-amine CAS No. 112110-07-3

5-(Trifluoromethyl)pyridin-3-amine

Cat. No. B046097
M. Wt: 162.11 g/mol
InChI Key: NJFRBMFEAGFNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07449467B2

Procedure details

To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.25 g, 5.518 mmol) in methanol (25.0 mL) under N2 was added palladium (1.17 g, 1.10 mmol) (10% dry weight on wet activated carbon). The reaction mixture was placed on a Parr apparatus and hydrogenated at 50 psi for 90 min. The catalyst was filtered off through a celite pad. The filtrate was concentrated to give a crude product (1.08 g) which was pure (>98% by HPLC) enough without further purification. LC-MS calculated for C6H5F3N2: (M+H) 163; found 163.1.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1>CO.[Pd]>[F:14][C:11]([F:12])([F:13])[C:5]1[CH:6]=[C:7]([NH2:8])[CH:2]=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
1.17 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC(C=1C=C(C=NC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 120.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.